molecular formula C15H15N3O2 B2685339 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone CAS No. 1396765-14-2

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone

Cat. No. B2685339
CAS RN: 1396765-14-2
M. Wt: 269.304
InChI Key: QDFMGTDWFMEXDM-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with a bicyclic structure . It contains an 8-azabicyclo[3.2.1]octane moiety , which is a common structural motif in many biologically active molecules .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar structures often involves the construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methods, including intramolecular cyclopropanation .

Scientific Research Applications

Antibacterial Activity

The synthesis and characterization of polymers derived from a similar compound, (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol (a cinchonidine derivative), show significant antibacterial activity. These polymers demonstrated inhibitory effects against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa). This suggests potential applications in antibacterial coatings or materials (Kumar et al., 2017).

Synthesis of Novel Compounds

Research involving the synthesis of a 2-azabicyclo[3.1.0]hexane via rearrangement of a spirocyclic epoxide demonstrates the potential of these types of bicyclic compounds in creating novel structures with potential pharmaceutical applications. This synthesis shows the flexibility of these compounds in forming complex structures (Adamovskyi et al., 2014).

Development of Quinolone Antibacterials

Quinolone antibacterials incorporating bicyclic compounds like 3-amino-8-azabicyclo[3.2.1]octanes have been prepared and evaluated for their efficacy against various bacterial strains. This research demonstrates the utility of these compounds in the development of new antibacterial agents, especially in the field of medicinal chemistry (Kiely et al., 1991).

Pharmaceutical Applications

A study on the synthesis of N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides highlights the potential pharmaceutical applications of these compounds. Particularly, one compound, TS-951, exhibited potent serotonin 5-HT4 receptor agonistic activity, suggesting its usefulness in treating gastrointestinal dysfunctions (Suzuki et al., 2001).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods and the study of its physical and chemical properties .

properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(18-10-5-6-11(18)9-20-8-10)14-7-16-12-3-1-2-4-13(12)17-14/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFMGTDWFMEXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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